Cas no 2172127-81-8 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid)

5-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a sterically hindered 2,2-dimethylbutanamide group and a pyridine-3-carboxylic acid moiety, which enhance stability and facilitate selective deprotection during solid-phase synthesis. The Fmoc group ensures orthogonal protection compatibility, while the pyridine ring offers potential coordination or solubility advantages. This compound is particularly useful in constructing structurally complex peptides, where controlled incorporation of hindered residues is required. Its high purity and well-defined reactivity profile make it a reliable building block for research-scale and industrial peptide production.
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid structure
2172127-81-8 structure
Product name:5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid
CAS No:2172127-81-8
MF:C27H27N3O5
MW:473.52038693428
CID:6597527
PubChem ID:165805740

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid
    • 2172127-81-8
    • EN300-1541464
    • 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
    • Inchi: 1S/C27H27N3O5/c1-27(2,25(33)30-18-13-17(24(31)32)14-28-15-18)11-12-29-26(34)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,13-15,23H,11-12,16H2,1-2H3,(H,29,34)(H,30,33)(H,31,32)
    • InChI Key: OFDAKJHEUDXZSJ-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C(NC1C=NC=C(C(=O)O)C=1)=O)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 473.19507097g/mol
  • Monoisotopic Mass: 473.19507097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 118Ų

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1541464-2.5g
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
2.5g
$6602.0 2023-06-05
Enamine
EN300-1541464-0.05g
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1541464-0.25g
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1541464-1.0g
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
1g
$3368.0 2023-06-05
Enamine
EN300-1541464-2500mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
2500mg
$6602.0 2023-09-26
Enamine
EN300-1541464-10000mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
10000mg
$14487.0 2023-09-26
Enamine
EN300-1541464-50mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
50mg
$2829.0 2023-09-26
Enamine
EN300-1541464-1000mg
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
1000mg
$3368.0 2023-09-26
Enamine
EN300-1541464-0.1g
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1541464-5.0g
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
2172127-81-8
5g
$9769.0 2023-06-05

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid Related Literature

Additional information on 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic Acid: A Comprehensive Overview

The compound 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid, identified by the CAS number 2172127-81-8, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a carboxylic acid group and an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. The presence of the Fmoc group suggests that this compound may be utilized in peptide synthesis or as a protective intermediate in organic synthesis.

Recent advancements in chemical synthesis have highlighted the importance of such compounds in the development of novel materials and pharmaceutical agents. The Fmoc group, in particular, has been extensively studied for its role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for amino acids. The integration of this group into the pyridine framework of the compound under consideration opens up new possibilities for its application in drug delivery systems and catalytic processes.

One of the most intriguing aspects of this compound is its potential role in fluorescent sensing. Researchers have recently explored the use of Fmoc-containing molecules as sensors for various analytes, including metal ions and small organic molecules. The pyridine ring, being an electron-deficient aromatic system, can act as a platform for such sensing applications. Furthermore, the steric bulk introduced by the 2,2-dimethylbutanamide group may enhance the stability and selectivity of the sensor.

In addition to its sensing capabilities, this compound has shown promise in catalytic applications. The combination of the Fmoc group and the pyridine ring creates a unique environment that can facilitate catalytic reactions, particularly in organocatalysis. Recent studies have demonstrated that such compounds can act as efficient catalysts for enantioselective reactions, making them valuable tools in asymmetric synthesis.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc-amino intermediate and its subsequent coupling with the pyridine derivative. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize this process, making it more efficient and scalable.

From an environmental standpoint, the development of greener synthetic routes for this compound is an area of active research. Scientists are exploring the use of biodegradable solvents and renewable feedstocks to reduce the environmental footprint of its production. These efforts align with global initiatives to promote sustainable chemistry practices.

In conclusion, 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing both academic and industrial endeavors.

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